molecular formula C12H13N3O B12616760 2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol CAS No. 920512-12-5

2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol

Cat. No.: B12616760
CAS No.: 920512-12-5
M. Wt: 215.25 g/mol
InChI Key: CSFUVESEVADTOU-UHFFFAOYSA-N
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Description

2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method is the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . Another approach involves the use of pyridine derivatives and appropriate amines under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is crucial to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The amino and hydroxyl groups can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines and alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines and alcohols.

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

920512-12-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-amino-5-[(pyridin-4-ylamino)methyl]phenol

InChI

InChI=1S/C12H13N3O/c13-11-2-1-9(7-12(11)16)8-15-10-3-5-14-6-4-10/h1-7,16H,8,13H2,(H,14,15)

InChI Key

CSFUVESEVADTOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CC=NC=C2)O)N

Origin of Product

United States

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